molecular formula C20H16N4O3S B4510921 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B4510921
M. Wt: 392.4 g/mol
InChI Key: FOGCMMIYUMQQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield variously substituted imidazo[1,2-b]pyridazines and benzothiazole derivatives. These syntheses often employ refluxing benzothiazoles with acetic acid or reacting specific thione derivatives with chloroacetamide compounds, showcasing the compound's complex synthesis pathways and the diverse chemical functionalities that can be incorporated into its structure (Barlin et al., 1992).

Molecular Structure Analysis

The molecular structure of "N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide" and its analogs has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, X-ray crystallography has revealed the planar structure of the benzothiazole acetamide moiety and its interactions within the crystal lattice, highlighting the importance of hydrogen bonding and attractive interactions in determining the compound's solid-state arrangement (Bunev et al., 2013).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions, including the formation of imidazo[1,2-b]pyridazines. These reactions often involve the use of specific substituents or functional groups that can significantly alter the compound's chemical and physical properties, demonstrating its versatility in chemical synthesis (Barlin et al., 1992).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including "N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide," are influenced by their molecular structures. For example, the planarity of the benzothiazole acetamide moiety and the presence of specific substituents can affect the compound's melting point, solubility, and crystal structure (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties of the compound, such as its reactivity and stability, are determined by its functional groups and molecular structure. The presence of the benzothiazole and pyridazinyl moieties contributes to its potential biological activities, including interactions with biological targets and enzymes. The compound's acidity constants (pKa) and its interactions in various chemical environments can be studied through UV spectroscopic studies and computational methods (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-14-7-8-16-17(11-14)28-20(21-16)22-18(25)12-24-19(26)10-9-15(23-24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGCMMIYUMQQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 2
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 4
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 5
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

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